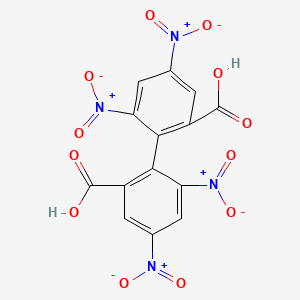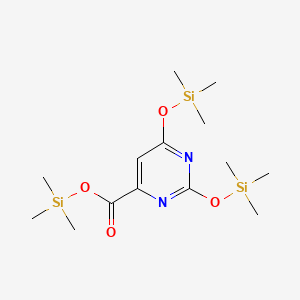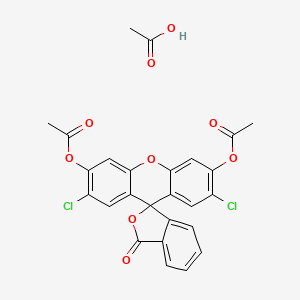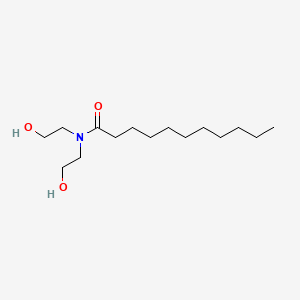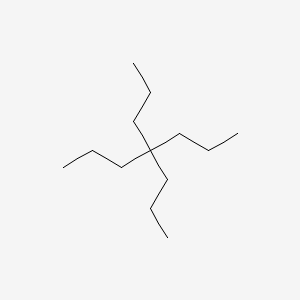
4,4-Dipropylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dipropylheptane is a branched alkane with the molecular formula C13H28 and a molecular weight of 184.3614 g/mol . It is a hydrocarbon compound characterized by its unique structure, where two propyl groups are attached to the fourth carbon of a heptane chain. This compound is also known by its IUPAC name, This compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dipropylheptane typically involves the alkylation of heptane with propyl halides in the presence of a strong base or catalyst. One common method is the Friedel-Crafts alkylation, where heptane reacts with propyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dipropylheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: Simpler alkanes are formed.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4,4-Dipropylheptane has several applications in scientific research:
Biology: Its derivatives are investigated for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,4-Dipropylheptane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under the influence of catalysts or reagents. The molecular targets and pathways involved vary based on the reaction conditions and the desired products .
Comparaison Avec Des Composés Similaires
- 4-Methyl-4-propylheptane
- 4,4-Dipropyloctane
- Tetrapropylmethane
Comparison: 4,4-Dipropylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds like 4-Methyl-4-propylheptane and 4,4-Dipropyloctane, it has distinct boiling points, densities, and reactivity profiles .
Propriétés
Formule moléculaire |
C13H28 |
|---|---|
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
4,4-dipropylheptane |
InChI |
InChI=1S/C13H28/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3 |
Clé InChI |
ULEPZYFBCDJENO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)
![5,8-Imino-2H-cyclohept[d]isoxazole](/img/structure/B13834284.png)
![1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)
![7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B13834293.png)
![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
